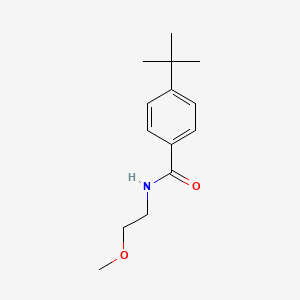

4-tert-butyl-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butyl-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.32204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

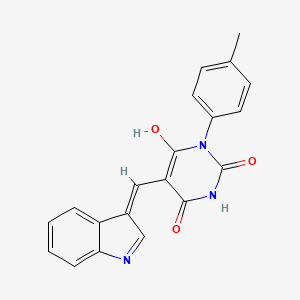

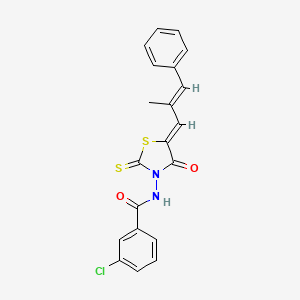

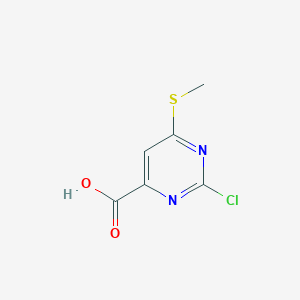

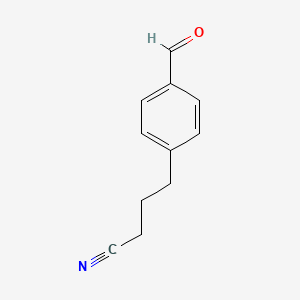

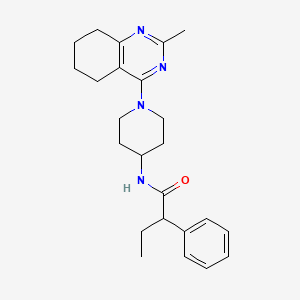

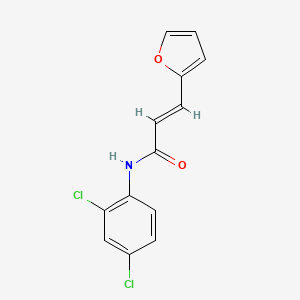

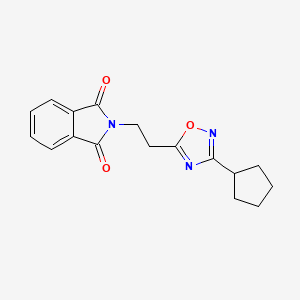

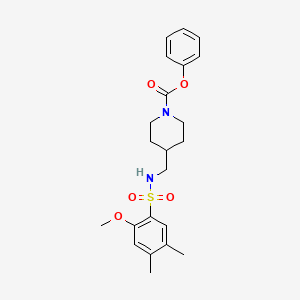

Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-(2-methoxyethyl)benzamide consists of a benzamide core with a tert-butyl group at the 4-position and a 2-methoxyethyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Polymer Synthesis

- 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives are used in synthesizing new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, are readily soluble in polar solvents, and form transparent, flexible films, suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Catalysis in Asymmetric Hydrogenation

- Derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide are involved in the synthesis of phosphine ligands used in rhodium-catalyzed asymmetric hydrogenation. These catalysts are crucial for producing chiral pharmaceutical ingredients, demonstrating the compound's significance in medicinal chemistry (Imamoto et al., 2012).

Metal Ion Complexation

- Research on macrocycles derived from 4-tert-butyl-N-(2-methoxyethyl)benzamide explores their ability to bind metal ions, indicating potential applications in metal ion sensing or separation technologies (Lamartine et al., 2001).

Organogel Formation

- Studies show that compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide can form fluorescent gels. These findings have implications for the development of novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).

Synthesis of N-Nitrosoamides and Other Compounds

- Research into tert-butyl nitrite-mediated reactions includes the synthesis of N-nitrosoamides from amides, where 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives play a key role. This process is significant for the synthesis of complex organic compounds (Yedage & Bhanage, 2017).

Chemical Interaction Studies

- Investigations into the reactions of tert-butoxy radicals with phenols have used derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide. These studies provide insights into radical reactions and their mechanisms, which are vital in understanding various chemical processes (Das et al., 1981).

Synthesis of Protected 1,2-Amino Alcohols

- 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives are used in the synthesis of tert-butanesulfinyl aldimines and ketimines. These are precursors in producing protected 1,2-amino alcohols, highlighting the compound's role in advanced organic synthesis (Tang, Volkman, & Ellman, 2001).

Chemosensory Applications

- Research has developed a phenoxazine-based fluorescence chemosensor, which includes 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives, for the selective detection of Ba2+ ion. This application is significant in biological and environmental sensing (Ravichandiran et al., 2019).

Insecticidal Activity

- Studies on synthetic antioxidants and natural phytochemicals, including derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide, have shown insecticidal activity against vectors of aflatoxigenic fungi in stored peanut, indicating its potential in pest control (Nesci et al., 2011).

Viral Replication Inhibition

- Benzoannulene derivatives, including 4-tert-butyl-N-(2-methoxyethyl)benzamide, have been identified as inhibitors against Chikungunya virus replication. This underscores the compound's potential in developing antiviral therapies (Ahmed et al., 2021).

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIKTVLXYHEYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2-methoxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)